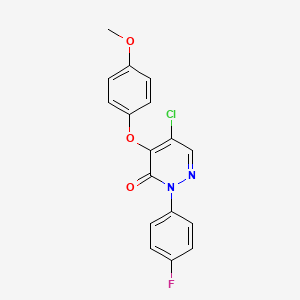
5-chloro-2-(4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone is an organic compound that has been studied for its potential applications in scientific research. It is a structural isomer of pyridazinone, a heterocyclic compound found in nature and used in the synthesis of a variety of molecules. This compound has been studied for its ability to act as a substrate in chemical reactions, as well as its potential as a catalyst in various biochemical processes.
科学研究应用
5-Chloro-2-(4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone has a variety of potential applications in scientific research. It has been studied as a potential substrate for the synthesis of a variety of molecules, including drugs, agrochemicals, and polymers. It has also been studied as a potential catalyst for the synthesis of a variety of organic molecules. In addition, this compound has been studied for its potential use in the synthesis of a variety of organic compounds.
作用机制
The mechanism of action of 5-chloro-2-(4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone is not fully understood. However, it is believed to act as a substrate in chemical reactions, as well as a catalyst in biochemical processes. It is believed that the compound acts as a nucleophile in substitution reactions, and can also act as an electrophile in addition reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have some potential as an antioxidant, as it has been shown to inhibit the formation of reactive oxygen species in vitro. In addition, this compound has been shown to have some potential as an anti-inflammatory agent.
实验室实验的优点和局限性
The advantages of using 5-chloro-2-(4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone in lab experiments include its high reactivity and stability, as well as its low cost. This compound is also relatively non-toxic and does not require special handling or storage. However, there are some limitations to using this compound in lab experiments, including its relatively low solubility in water and its potential to react with other compounds.
未来方向
The potential future directions for 5-chloro-2-(4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone include further research into its potential applications in scientific research, including its potential as a substrate in chemical reactions, as a catalyst in biochemical processes, and as an antioxidant and anti-inflammatory agent. In addition, further research into the synthesis of this compound, as well as its potential side effects, may lead to further applications. Finally, further research into this compound may lead to the development of new and improved methods for its synthesis and use in laboratory experiments.
合成方法
5-Chloro-2-(4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone can be synthesized from the reaction of 4-chloro-2-fluorophenol and 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product in high yield. The reaction can be performed in a variety of solvents, including methanol, ethanol, and dimethylformamide.
属性
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-4-(4-methoxyphenoxy)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3/c1-23-13-6-8-14(9-7-13)24-16-15(18)10-20-21(17(16)22)12-4-2-11(19)3-5-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXBLINGSJPJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)
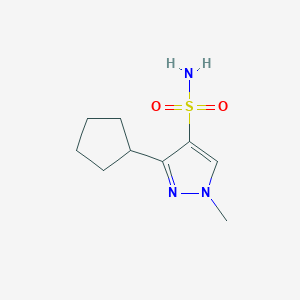
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2712144.png)

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2712152.png)
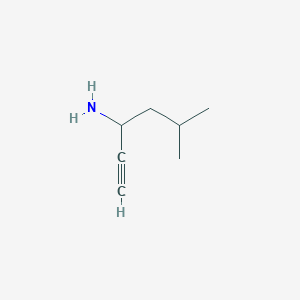

![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2712155.png)
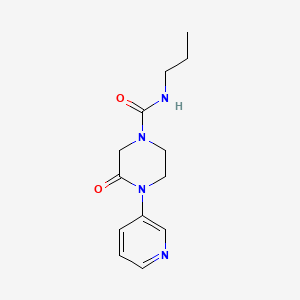
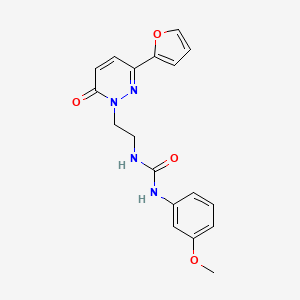
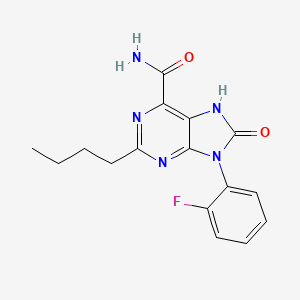
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2712161.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)